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Compound of Interest

Compound Name: Acetobromocellobiose

Cat. No.: B082546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for acetobromocellobiose (α-acetobromocellobiose), a key intermediate in carbohydrate

synthesis. Due to the limited availability of a complete, publicly accessible dataset for this

specific compound, this document presents a detailed summary of the anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the

analysis of closely related compounds and established principles of spectroscopic

interpretation for acetylated glycosyl halides.

Introduction
Acetobromocellobiose, systematically known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl-

(1→4)-2,3,6-tri-O-acetyl-α-D-glucopyranosyl bromide, is a pivotal building block in

glycochemistry. Its structure incorporates a disaccharide backbone, multiple acetate protecting

groups, and a reactive anomeric bromide. This unique combination of functional groups gives

rise to a distinct spectroscopic fingerprint that is crucial for its identification, purity assessment,

and monitoring its reactivity in glycosylation reactions. This guide outlines the expected

spectroscopic characteristics and provides generalized protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for acetobromocellobiose.

These values are compiled from the analysis of similar acetylated cellobiose derivatives and
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general knowledge of carbohydrate spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of

acetobromocellobiose, providing detailed information about the proton and carbon

environments within the molecule.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (anomeric) 6.2 - 6.5 d ~3.5 - 4.5

H-1' 4.5 - 4.8 d ~7.5 - 8.5

Ring Protons (H-2 to

H-6, H-2' to H-6')
3.5 - 5.4 m -

Acetyl Protons (7 x

CH₃)
1.9 - 2.2 s (multiple) -

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-1 (anomeric) 85 - 90

C-1' 100 - 102

Ring Carbons (C-2 to C-6, C-2' to C-6') 60 - 80

Carbonyl Carbons (C=O) 168 - 172

Acetyl Carbons (CH₃) 20 - 22

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups present in

acetobromocellobiose.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description of Absorption

~2900 - 3000 C-H (alkane) Stretching

~1740 - 1760 C=O (ester, acetyl) Strong, sharp stretching

~1210 - 1250 C-O (ester, acetyl) Strong stretching

~1000 - 1150 C-O (pyranose ring) Stretching

~550 - 650 C-Br Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of acetobromocellobiose. Due to the presence of bromine, a characteristic isotopic pattern is

expected.

Table 4: Expected Mass Spectrometry Data (ESI-MS)
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Ion
Expected m/z (mass-to-
charge ratio)

Notes

[M+Na]⁺ ~721.1, 723.1

Molecular ion with sodium

adduct. The two peaks are due

to the natural isotopic

abundance of Bromine (⁷⁹Br

and ⁸¹Br) in an approximate

1:1 ratio.[1][2]

[M+H]⁺ ~699.1, 701.1

Protonated molecular ion, may

be observed depending on

ionization conditions. The

isotopic pattern for Bromine

will be present.

Fragment Ions Various

Fragmentation will likely

involve the loss of the

anomeric bromide, followed by

sequential loss of acetyl

groups (as acetic acid or

ketene) and cleavage of the

glycosidic bond.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

acetobromocellobiose.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of dry acetobromocellobiose in ~0.6

mL of deuterated chloroform (CDCl₃). The use of a high-purity, dry solvent is crucial as the

compound is moisture-sensitive.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion, which is essential for resolving the complex proton signals of the

carbohydrate backbone.
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 10-12 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of

¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H

NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a

volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g.,

NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the

sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the clean salt plate or KBr pellet should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (e.g., ~1 mg/mL) in a suitable

solvent such as acetonitrile or methanol, often with the addition of a sodium salt (e.g.,

sodium acetate) to promote the formation of sodium adducts.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used

for this type of analysis as it is a soft ionization technique that can keep the molecule intact.

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode. The mass range should be set to scan for the expected
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molecular ion adducts (e.g., m/z 600-800).

Data Analysis: Analyze the resulting spectrum for the molecular ion peaks, paying close

attention to the isotopic pattern characteristic of a bromine-containing compound.

Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS)

experiments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a carbohydrate derivative like acetobromocellobiose.
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General Workflow for Spectroscopic Analysis of a Synthesized Carbohydrate Derivative
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IR Spectroscopy

Sample Preparation
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Final Compound Characterization
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Caption: General workflow for the synthesis and spectroscopic characterization of a

carbohydrate derivative.

Conclusion
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The spectroscopic data presented in this guide provide a foundational reference for

researchers working with acetobromocellobiose. While the specific chemical shifts and

absorption values may vary slightly depending on the experimental conditions, the overall

patterns and characteristic peaks outlined here should serve as a reliable tool for the

identification and characterization of this important glycosyl donor. It is always recommended to

perform a full suite of spectroscopic analyses on any newly synthesized batch to confirm its

identity and purity before its use in further chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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